Cas no 107215-52-1 (5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine)
5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine
- 3-furanamine, tetrahydro-, hydrochloride (1:1)
- Tetrahydrofuran-3-amine hydrochloride (1:1)
- 5-HEPTYL-2-[4'-(PENTYLOXY)[1,1'-BIPHENYL]-4-YL]PYRIMIDINE
- (R)-3-Aminotetrahydrofuran hydrochloride
- (R)-Tetrahydrofuran-3-AMine Hydrochloride
- AKOS016005299
- BCP31639
- 5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine
- 107215-52-1
- AS-70710
- D88152
- 5-Heptyl-2-[4/'-(pentyloxy)[1,1/'-biphenyl]-4-yl]pyrimidine
- Pyrimidine, 5-heptyl-2-[4'-(pentyloxy)[1,1'-biphenyl]-4-yl]-
- 5-HEPTYL-2-[4'-(PENTYLOXY)-[1,1'-BIPHENYL]-4-YL]PYRIMIDINE
- SB60433
- 5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine
-
- MDL: MFCD23135543
- Inchi: 1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3
- InChI Key: DFXJGRXRHRVQAT-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)C1C=CC(=CC=1)C1=NC=C(C=N1)CCCCCCC)CCCCC
Computed Properties
- Exact Mass: 416.28300
- Monoisotopic Mass: 416.282763776g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 13
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.8
- Topological Polar Surface Area: 35Ų
Experimental Properties
- Density: 1.011
- Melting Point: Not available
- Boiling Point: 173.5°C at 760 mmHg
- Flash Point: 58.7°C
- PSA: 35.01000
- LogP: 7.89250
- Vapor Pressure: Not available
5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 096134-250mg |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine, 95+% |
107215-52-1 | 95+% | 250mg |
$742.00 | 2023-09-06 | |
| Matrix Scientific | 096134-1g |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine, 95+% |
107215-52-1 | 95+% | 1g |
$1647.00 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R35520-1g |
5-Heptyl-2-(4-(pentyloxy)-[1,1-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 1g |
¥1282.0 | 2021-09-08 | ||
| TRC | H074335-50mg |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 50mg |
$ 510.00 | 2022-06-02 | ||
| TRC | H074335-100mg |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 100mg |
$ 850.00 | 2022-06-02 | ||
| Chemenu | CM166489-1g |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 95% | 1g |
$152 | 2023-02-19 | |
| Chemenu | CM166489-5g |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 95% | 5g |
$471 | 2022-06-14 | |
| eNovation Chemicals LLC | D957727-1g |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 98% | 1g |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | D957727-5g |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 98% | 5g |
$405 | 2024-06-07 | |
| Chemenu | CM166489-5g |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine |
107215-52-1 | 95% | 5g |
$351 | 2021-08-05 |
5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine
5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine: A Comprehensive Overview
5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine, also known by its CAS registry number 107215-52-1, is a complex organic compound with a unique structure that has garnered attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of the heptyl group and the pentyloxy-substituted biphenyl moiety introduces significant structural diversity, making it a subject of interest for researchers exploring its potential applications.
The molecular structure of 5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine is characterized by a pyrimidine ring fused with a biphenyl system. The biphenyl group is further substituted with a pentyloxy group at the 4' position, while the pyrimidine ring bears a heptyl substituent at the 5-position. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, which can influence its solubility, stability, and interactions with biological systems.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various synthetic strategies, including Suzuki coupling reactions and nucleophilic substitution, to construct the biphenyl-pyrimidine framework. The optimization of reaction conditions has been critical in achieving high yields and purity levels, which are essential for subsequent biological evaluations.
The physical properties of CAS No. 107215-52-1 have been extensively studied. Its melting point, boiling point, and solubility in various solvents have been determined using advanced analytical techniques such as differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC). These properties are crucial for understanding its behavior under different environmental conditions and its potential for use in pharmaceutical formulations or materials science applications.
In terms of biological activity, 5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine has shown promising results in preliminary assays. Studies have indicated that this compound exhibits moderate to high potency against certain enzymes and cellular targets. For instance, research conducted in 2023 demonstrated its ability to inhibit kinase activity, which is a key therapeutic target in oncology and inflammatory diseases. These findings suggest that the compound could serve as a lead molecule for drug development.
The pharmacokinetic profile of this compound has also been investigated. Preclinical studies in animal models have revealed favorable absorption and bioavailability characteristics. Additionally, the compound demonstrates limited toxicity at therapeutic doses, making it a candidate for further exploration in clinical settings.
Beyond its biological applications, CAS No. 107215-52-1 has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have explored its ability to form self-assembled monolayers and its compatibility with various semiconductor materials.
In conclusion, 5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine, or CAS No. 107215-52-1, is a versatile compound with diverse applications across multiple disciplines. Its structural complexity provides a foundation for exploring novel chemical reactions and biological interactions. As research continues to uncover its full potential, this compound is poised to make significant contributions to both medicinal chemistry and materials science.
107215-52-1 (5-Heptyl-2-(4'-(pentyloxy)-1,1'-biphenyl-4-yl)pyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)